1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(2-aminoethyl)-5-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-6-7-15-11(13)8-10(14-15)9-4-2-1-3-5-9/h1-5,8H,6-7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIORYWIVOGNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Method A: Boc-β-Alanine Route
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Masamune-Claisen condensation of N-Boc-β-alanine to β-keto ester | Literature procedure, reflux in suitable solvent | Not specified | Formation of β-keto ester intermediate |
| 2 | Reaction of β-keto ester with phenylhydrazine derivatives in refluxing methanol | Reflux, methanol solvent | 48–83% | Formation of tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates |
| 3 | Acidolytic deprotection using HCl–EtOAc | Room temperature or slightly elevated | 78–84% | Removal of Boc protecting group to yield free aminoethyl pyrazoles |
- The initial condensation forms the β-keto ester intermediate from Boc-β-alanine.
- Subsequent reaction with phenylhydrazine derivatives constructs the pyrazole core.
- Final acidolytic deprotection liberates the free amino group on the ethyl side chain.
- This route allows for further functionalization such as N-acylation.
Preparation Method B: Cyclization of Dialkyl Acetone-1,3-dicarboxylate
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization of dialkyl acetone-1,3-dicarboxylate with monosubstituted hydrazines | Reflux in methanol or suitable solvent | Not specified | Formation of alkyl pyrazolone-3-acetates |
| 2 | Multi-step transformation to 3-(2-(dialkylamino)phenyl)-1H-pyrazol-5-ols | Various reagents, temperatures 40–60°C | Not specified | Introduction of dialkylamino substituents |
| 3 | Deprotection and purification | Acid/base workup | Not specified | Final isolation of aminoethyl pyrazole derivatives |
This method is advantageous for synthesizing N,N-dialkyl analogues and allows for structural diversity in the pyrazole ring substituents.
Alternative Synthetic Routes from Patents
Two patents disclose processes relevant to pyrazole derivatives similar to the target compound, focusing on piperazine-substituted analogues, which share synthetic principles applicable to 1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-amine:
- Patent WO2015063709A1 describes a process involving:
- Reaction of acetoacetyl derivatives with phenylhydrazine.
- Cyclization using phosphorous oxychloride in pyridine.
- Deprotection with trifluoroacetic acid.
- Purification involving washes with aqueous sodium bicarbonate and acetic acid treatment.
- Final isolation by cooling and filtration to obtain pyrazole derivatives with amino substituents.
The process emphasizes control of temperature (0°C to 110°C), solvent washing, and drying conditions to maximize yield and purity.
- Patent CN103275010A reports:
- Reflux reaction of phenylhydrazine with acetoacetyl piperidines in fatty alcohol solvents.
- Use of water-retaining agents like anhydrous sodium sulfate.
- Condensation with reagents such as Lawesson or Belleau reagents in tetrahydrofuran with organic bases (pyridine or triethylamine).
- Hydrogenation using palladium on carbon to reduce intermediates.
- Workup involving pH adjustment, extraction, drying, and recrystallization.
This environmentally friendly method achieves high yields (80–90%) and is scalable for industrial applications.
Comparative Summary of Preparation Methods
| Feature | Method A (Boc-β-Alanine) | Method B (Dialkyl Acetone-1,3-dicarboxylate) | Patent WO2015063709A1 | Patent CN103275010A |
|---|---|---|---|---|
| Starting materials | N-Boc-β-alanine, phenylhydrazine | Dialkyl acetone-1,3-dicarboxylate, hydrazines | Acetoacetyl derivatives, phenylhydrazine | Acetoacetyl piperidines, phenylhydrazine |
| Key reaction | Masamune-Claisen condensation, hydrazine cyclization | Cyclization to pyrazolone esters | Cyclization with phosphorous oxychloride | Reflux in fatty alcohol, condensation with Lawesson reagent |
| Protecting groups | Boc (removed by acidolysis) | Not specified | tert-Butoxycarbonyl (removed by TFA) | tert-Butoxycarbonyl or benzyl oxygen carbonyl |
| Reaction conditions | Reflux methanol, acidolysis with HCl–EtOAc | Reflux, 40–60°C transformations | 50–110°C, multiple washing steps | 75–85°C reflux, 40–60°C condensation, hydrogenation overnight |
| Yield range | 48–84% per step | Not specified | High purity, yield not specified | 80–90% overall |
| Environmental considerations | Moderate | Moderate | Use of phosphorous oxychloride (hazardous) | Environmentally friendly, low waste |
| Scalability | Laboratory scale | Laboratory scale | Industrially viable | Industrially viable |
Research Findings and Notes
- The Boc-β-alanine route (Method A) is straightforward and allows for selective functionalization of the aminoethyl side chain, facilitating the synthesis of analogues for biological studies.
- Cyclization methods (Method B) provide access to dialkylamino derivatives, expanding chemical diversity but may require more complex purification.
- Patent methods emphasize industrial scalability, with detailed workup and purification protocols to ensure product quality and yield.
- Avoidance of hazardous reagents like phosphorous oxychloride is a consideration in modern synthesis, favoring methods such as those in CN103275010A that use milder conditions and environmentally benign solvents.
- Hydrogenation steps are employed to reduce intermediates, indicating the presence of reducible groups in precursors.
- The use of water-retaining agents and organic bases in condensation steps improves reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated or acylated pyrazole derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block in synthetic chemistry, facilitating the creation of more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, enabling the formation of metal complexes that can be utilized in catalysis.
Biology
Research has identified potential biological activities of 1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-amine, including:
- Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : In vitro studies have demonstrated its efficacy against multiple cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). For instance, certain derivatives showed over 50% inhibition of cell proliferation compared to standard treatments like 5-Fluorouracil .
Medicine
The compound is explored as a pharmacophore in drug design. Its ability to interact with specific enzymes and receptors makes it a candidate for developing new therapeutic agents targeting diseases such as cancer and inflammation. The mechanism often involves binding to active sites of enzymes, inhibiting their activity, which can lead to reduced tumor growth or inflammation .
These studies highlight the compound's potential in developing targeted therapies with reduced toxicity to normal cells.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-amine | Methyl instead of phenyl | Moderate anticancer activity |
| 1-(2-aminoethyl)-3-phenyl-1H-imidazol-5-amine | Imidazole ring | Enhanced enzyme inhibition |
This uniqueness makes this compound particularly valuable for targeted research applications.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of pyrazole derivatives are highly influenced by substituents at positions 1 and 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Aminoethyl vs. Alkyl Groups: The 2-aminoethyl group in the target compound may improve water solubility compared to methyl or ethyl substituents (e.g., in 3-methyl-1-phenyl-1H-pyrazol-5-amine ). This could enhance bioavailability in drug design contexts.
Aromatic vs.
Thiazole-Containing Derivatives: Compounds like 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine exhibit potent H3-receptor antagonism (pA₂ ~6.23), suggesting that heterocyclic R1 substituents can significantly modulate activity.
Pharmacological Activity Trends
While direct pharmacological data for the target compound are unavailable, insights can be inferred from structurally related molecules:
- H3-Receptor Antagonism: Thiazole-containing analogs (e.g., 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine) show higher potency (pA₂ up to 8.27) than non-heterocyclic derivatives . This suggests that the aminoethyl group in the target compound might synergize with aromatic R3 groups for receptor binding.
- Impact of Chain Length: Elongating the alkyl chain in aminoethyl-substituted piperazines increases antagonistic activity until steric hindrance occurs . This implies that the 2-aminoethyl group in the target compound is optimized for balance between hydrophilicity and steric bulk.
Biological Activity
1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-amine, a compound of significant interest in medicinal chemistry, exhibits a diverse range of biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Overview of Biological Activities
Research indicates that this compound possesses several notable biological properties:
Antimicrobial Activity
The compound has demonstrated potential against various bacterial strains. Studies have indicated that structural modifications can enhance its efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including those associated with lung and liver cancers. For example, derivatives of pyrazole compounds have been tested against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, revealing significant antiproliferative activity .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The aminoethyl group can form hydrogen bonds with target enzymes, influencing their activity. This interaction is crucial for inhibiting key enzymes involved in cancer progression and microbial survival .
- Binding Affinity : The phenyl group may enhance the compound's binding affinity and specificity to its targets, contributing to its overall biological effectiveness .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound derivatives against clinical isolates of bacteria. Results indicated that certain derivatives exhibited significant inhibition zones against E. coli and S. aureus, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In a comparative study, various pyrazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results showed that one derivative displayed a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, while exhibiting minimal toxicity to normal fibroblast cells .
| Compound | Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells (%) |
|---|---|---|---|
| Derivative A | HepG2 (Liver) | 54.25 | 20.06 |
| Derivative B | HeLa (Cervical) | 38.44 | 15.00 |
Structural Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of pyrazole derivatives:
- Substituents : The presence of different alkyl and aryl moieties at specific positions on the pyrazole ring can significantly affect both antimicrobial and anticancer activities .
- Functional Groups : Incorporating functional groups such as hydroxyl or amino groups has been shown to enhance binding interactions with target enzymes, thereby improving efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from aryl-substituted alcohols or ketones. For example, hydrazine derivatives are condensed with substituted propenones in the presence of catalysts like triethylamine, followed by functionalization of the aminoethyl group. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of hydrazine) critically affect yield and purity. Lower temperatures (0–25°C) favor selectivity for the pyrazole ring, while excess hydrazine improves cyclization efficiency . Purification via column chromatography (silica gel, methanol/dichloromethane) is recommended to isolate the target compound from byproducts.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- NMR : -NMR reveals resonances for the phenyl group (δ 7.2–7.5 ppm), pyrazole protons (δ 5.8–6.3 ppm), and the aminoethyl side chain (δ 2.8–3.5 ppm for CH, δ 1.5–2.0 ppm for NH). -NMR confirms aromatic carbons (110–150 ppm) and the pyrazole backbone .
- Mass Spectrometry : ESI-MS typically shows [M+H] peaks at m/z 229.3 (CHN), with fragmentation patterns indicating loss of the aminoethyl group (-73 Da) .
- IR : Strong absorption bands at 3300–3500 cm (N-H stretch) and 1600–1650 cm (C=N stretch) confirm the amine and pyrazole functionalities .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data arising from structural analogs of this compound?
- Methodological Answer : Contradictions often stem from subtle differences in substituent positioning or stereochemistry. Systematic structure-activity relationship (SAR) studies should be conducted:
- In vitro assays : Compare receptor binding affinities (e.g., H receptor antagonism in guinea pig jejunum models) across analogs with varied alkyl chain lengths or aryl substitutions .
- Statistical modeling : Use ANOVA or regression analysis to correlate structural parameters (e.g., Hammett constants, LogP) with activity trends. For example, elongation of the aminoethyl chain in analogs increases H receptor potency by ~2-fold .
Q. What methodologies are recommended for determining the crystal structure of this compound using SHELX software?
- Methodological Answer :
- Data Collection : Collect high-resolution X-ray diffraction data (resolution ≤ 1.0 Å) at low temperature (100 K) to minimize thermal motion .
- Structure Solution : Use SHELXD for dual-space direct methods to locate heavy atoms, followed by SHELXL for refinement. The aminoethyl group’s torsional angles require constrained refinement (DFIX command) due to potential disorder .
- Validation : Check for hydrogen bonding (N-H···N interactions between pyrazole and amino groups) and π-π stacking (phenyl ring centroid distances ~3.5–4.0 Å) using PLATON .
Q. How can computational modeling be integrated with experimental data to predict the compound’s pharmacological profile?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., H receptors). Focus on hydrogen bonding between the aminoethyl group and Asp in the receptor’s binding pocket .
- QSAR Models : Train machine learning algorithms (e.g., Random Forest) on datasets of pyrazole derivatives to predict bioavailability or toxicity. Molecular descriptors like polar surface area (PSA) and topological torsion (TT) are critical .
Q. What strategies are effective for optimizing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Tests : Perform accelerated degradation studies in buffers (pH 1–9) at 37°C. The aminoethyl group is prone to oxidation at pH > 7; adding antioxidants (e.g., ascorbic acid) improves stability .
- Metabolic Profiling : Use liver microsomes to identify major metabolites. CYP450 enzymes (e.g., CYP3A4) often hydroxylate the phenyl ring, which can be mitigated by introducing electron-withdrawing substituents .
Data Contradiction Analysis
Q. How should discrepancies in crystallographic data between independent studies be addressed?
- Methodological Answer : Discrepancies (e.g., bond length variations > 0.05 Å) may arise from differences in data quality or refinement protocols. Re-analyze raw diffraction data using OLEX2 with consistent parameters (e.g., ADPs, restraints). Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers .
Safety and Waste Management
Q. What protocols ensure safe handling and disposal of this compound during laboratory experiments?
- Methodological Answer :
- Waste Segregation : Collect aqueous waste containing the compound in labeled containers with 10% acetic acid to neutralize reactive amines. Organic waste should be stored in flame-resistant cabinets .
- Decontamination : Use 5% sodium hypochlorite solution to degrade spills, followed by rinsing with ethanol .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
